Cas no 2034484-59-6 (3-4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl-1,2-benzothiazole)

3-4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl-1,2-benzothiazole 化学的及び物理的性質
名前と識別子
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- [4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
- (4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- 3-4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl-1,2-benzothiazole
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- インチ: 1S/C19H21N5OS/c25-19(13-5-6-15-16(11-13)21-12-20-15)24-9-7-23(8-10-24)18-14-3-1-2-4-17(14)26-22-18/h1-4,12-13H,5-11H2,(H,20,21)
- InChIKey: KUBOXIHYJNPQOB-UHFFFAOYSA-N
- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2C(=N1)N1C([H])([H])C([H])([H])N(C([H])([H])C1([H])[H])C(C1([H])C([H])([H])C2=C(C([H])([H])C1([H])[H])N=C([H])N2[H])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 526
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 93.4
3-4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl-1,2-benzothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6492-0413-4mg |
3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole |
2034484-59-6 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6492-0413-2mg |
3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole |
2034484-59-6 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6492-0413-40mg |
3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole |
2034484-59-6 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6492-0413-3mg |
3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole |
2034484-59-6 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6492-0413-5μmol |
3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole |
2034484-59-6 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6492-0413-2μmol |
3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole |
2034484-59-6 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6492-0413-15mg |
3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole |
2034484-59-6 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6492-0413-20mg |
3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole |
2034484-59-6 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6492-0413-25mg |
3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole |
2034484-59-6 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6492-0413-10mg |
3-[4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-1,2-benzothiazole |
2034484-59-6 | 10mg |
$118.5 | 2023-09-08 |
3-4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl-1,2-benzothiazole 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
3-4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl-1,2-benzothiazoleに関する追加情報
Introduction to 3-4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl-1,2-benzothiazole (CAS No. 2034484-59-6)
3-4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl-1,2-benzothiazole, identified by its Chemical Abstracts Service (CAS) number 2034484-59-6, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of fused heterocyclic rings and functional groups that are known to exhibit a wide range of biological activities. The intricate architecture of this molecule makes it a promising candidate for further investigation in drug discovery and development.
The core structure of 3-4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl-1,2-benzothiazole incorporates a tetrahydro-1H-1,3-benzodiazole moiety linked to a piperazine ring through an amide bond. This connection is further extended to a benzothiazole ring system via another amide linkage. Such a scaffold is not only synthetically challenging but also offers multiple sites for chemical modification and functionalization, which can be exploited to fine-tune its pharmacological properties.
The tetrahydro-1H-1,3-benzodiazole moiety is a well-known pharmacophore that appears in several pharmacologically active compounds. It is known to contribute to the binding affinity and selectivity of molecules targeting various biological receptors and enzymes. In particular, derivatives of this scaffold have been explored for their potential in treating neurological disorders such as anxiety, depression, and epilepsy. The presence of this group in 3-4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl-1,2-benzothiazole suggests that this compound may exhibit similar therapeutic effects or serve as a lead compound for the development of new treatments.
The piperazine ring is another important pharmacophoric element commonly found in drugs targeting central nervous system (CNS) disorders. Piperazine derivatives are known for their ability to interact with serotonin receptors (e.g., 5-HT2A), dopamine receptors (e.g., D2), and histamine receptors (e.g., H1). The incorporation of a piperazine moiety into 3-4-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yll benzothiazole may enhance its binding affinity to these receptors or modulate their activity in ways that could be therapeutically beneficial.
The benzothiazole ring system is also a prominent feature in medicinal chemistry and has been extensively studied for its biological activity. Benzothiazoles are known to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of this moiety in the structure of 3-(4(5(6(7-tetrahydro)-13-hydroxy)-13-diazenyl)-14-diazenyl)-15-methylindazolone suggests that it may exhibit one or more of these activities. Additionally, the benzothiazole ring can serve as a scaffold for further derivatization to enhance specific biological responses.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential drug candidates like 3-(4(5(6(7-tetrahydro)-13-hydroxy)-13-diazenyl)-14-diazenyl)-15-methylindazolone based on their structural features. By leveraging these technologies, scientists have been able to design molecules with optimized pharmacokinetic and pharmacodynamic properties.
The synthesis of 3-(4(5(6(7-tetrahydro)-13-hydroxy)-13-diazenyl)-14-diazenyl)-15-methylindazolone presents significant challenges due to its complex structure. However, recent developments in synthetic methodologies have made it possible to construct such molecules with high efficiency and yield. For instance, the use of transition metal-catalyzed reactions has streamlined the formation of carbon-carbon bonds, which are essential for building the heterocyclic rings in this compound.
Once synthesized, the biological activity of 3-(4(5(6(7-tetrahydro)-13-hydroxy)-13-diazenyl)-14-diazenyl)-15-methylindazolone needs to be evaluated through various in vitro and in vivo assays. These assays help determine its efficacy, selectivity, and potential side effects. High-throughput screening (HTS) techniques have been widely used to rapidly test the activity of large libraries of compounds against multiple targets simultaneously.
The findings from these studies can provide valuable insights into the therapeutic potential of 3-(4(5(6(7-tetrahydro)-13-hydroxy)-13-diazenyl)-14-diazenyl)-15-methylindazolone and guide further optimization efforts. For example, if the compound shows promising activity against a specific target but exhibits poor solubility or bioavailability, chemists can modify its structure to improve these properties while maintaining or enhancing its biological activity.
In conclusion, 3-(4(5(6(7-tetrahydro)-13-hydroxy)-13-diazenyl)-14-diazenyl)-15-methylindazolone (CAS No. 2034484 59 6) is a structurally intriguing compound with potential therapeutic applications。 Its unique combination of pharmacophores, including the tetrahydro - 1 H - 1 , 3 - benzodiazole , piperazine , and benzothiazole moieties, makes it an attractive candidate for further investigation。 Advances in synthetic chemistry, computational modeling, and drug discovery technologies are expected to accelerate the development of novel drugs like this one, offering hope for new treatments for various diseases.
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